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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the

development of pharmaceutical compounds. Its structure, featuring a ketone and a nitro group

on the aromatic ring, allows for a variety of subsequent chemical transformations. The

synthesis of 3-Nitrobutyrophenone, however, presents a classic challenge in electrophilic

aromatic substitution. The direct Friedel-Crafts acylation of nitrobenzene with butyryl chloride is

notoriously difficult. The strongly electron-withdrawing nitro group deactivates the aromatic ring,

rendering it highly resistant to acylation under standard Lewis acid catalysis.

This document outlines a reliable two-step synthetic route to overcome this challenge. The

protocol involves the initial synthesis of butyrophenone via the Friedel-Crafts acylation of

benzene, followed by the nitration of the butyrophenone intermediate to yield the desired 3-
Nitrobutyrophenone. This method provides a more practical and higher-yielding approach

compared to the direct acylation of nitrobenzene.

Overall Synthetic Strategy
The synthesis of 3-Nitrobutyrophenone is achieved through a two-step process:

Step 1: Friedel-Crafts Acylation of Benzene: Benzene is acylated with butyryl chloride in the

presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce butyrophenone.
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Step 2: Nitration of Butyrophenone: The intermediate butyrophenone is then nitrated using a

mixture of nitric acid and sulfuric acid to introduce the nitro group at the meta-position,

yielding 3-Nitrobutyrophenone.

Experimental Protocols
Step 1: Synthesis of Butyrophenone via Friedel-Crafts
Acylation
Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Benzene 78.11 100 mL ~1.12

Butyryl chloride 106.55 21.3 g (20 mL) 0.20

Anhydrous Aluminum

chloride (AlCl₃)
133.34 30 g 0.225

Dichloromethane

(DCM), anhydrous
- 150 mL -

5% Hydrochloric acid

(HCl)
- 200 mL -

Saturated Sodium

bicarbonate

(NaHCO₃) solution

- 100 mL -

Brine - 100 mL -

Anhydrous

Magnesium sulfate

(MgSO₄)

- - -

Procedure:
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Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to

absorb HCl gas). Ensure all glassware is dry.

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (30 g) and anhydrous

dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.

Addition of Acyl Chloride: Slowly add butyryl chloride (20 mL) dropwise from the dropping

funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

Addition of Benzene: After the addition of butyryl chloride is complete, add benzene (100 mL)

dropwise over 30 minutes, again keeping the temperature at 0 °C.

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and

maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour

the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of 5% HCl and shake.

Separate the organic layer.

Extraction and Washing: Wash the organic layer sequentially with 100 mL of 5% HCl, 100 mL

of saturated NaHCO₃ solution, and 100 mL of brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and

remove the solvent (DCM) by rotary evaporation.

Purification: The crude butyrophenone can be purified by vacuum distillation to obtain a

colorless oil.

Step 2: Synthesis of 3-Nitrobutyrophenone by Nitration
of Butyrophenone
Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Butyrophenone 148.20 14.8 g 0.10

Concentrated Sulfuric

acid (H₂SO₄)
98.08 50 mL -

Concentrated Nitric

acid (HNO₃)
63.01 10 mL ~0.16

Crushed Ice - 300 g -

Ethanol - For recrystallization -

Procedure:

Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid (10 mL) to

concentrated sulfuric acid (20 mL) while cooling in an ice bath.

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer and a thermometer, place butyrophenone (14.8 g) and concentrated sulfuric acid (30

mL). Cool the mixture to 0 °C in an ice-salt bath.

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred butyrophenone

solution, ensuring the temperature does not rise above 5 °C. The addition should take

approximately 30-45 minutes.

Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for an

additional 30 minutes.

Quenching: Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a

large beaker with constant stirring. A solid precipitate of 3-Nitrobutyrophenone should form.

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.

Washing: Wash the crude product thoroughly with cold water until the washings are neutral

to litmus paper.
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Purification: Recrystallize the crude 3-Nitrobutyrophenone from ethanol to obtain a purified

solid product. Dry the product in a desiccator.

Characterization Data for 3-Nitrobutyrophenone
The synthesized 3-Nitrobutyrophenone can be characterized by various spectroscopic

methods. The expected data is summarized below.

Technique Expected Data

¹H NMR

Aromatic protons will appear as complex

multiplets in the range of δ 7.5-8.5 ppm. The

aliphatic protons of the butyryl group will show

characteristic signals: a triplet around δ 3.0-3.2

ppm (α-CH₂), a sextet around δ 1.7-1.9 ppm (β-

CH₂), and a triplet around δ 0.9-1.1 ppm (γ-

CH₃).

¹³C NMR

The carbonyl carbon should appear around δ

195-200 ppm. Aromatic carbons will be in the

range of δ 120-150 ppm. The aliphatic carbons

will be observed at approximately δ 38 (α-CH₂),

δ 18 (β-CH₂), and δ 14 (γ-CH₃).

IR (Infrared) Spectroscopy

Strong absorption for the carbonyl group (C=O)

around 1690-1710 cm⁻¹. Characteristic strong

asymmetric and symmetric stretching vibrations

for the nitro group (NO₂) around 1530 cm⁻¹ and

1350 cm⁻¹, respectively. Aromatic C-H

stretching above 3000 cm⁻¹ and C=C stretching

in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) is expected at m/z

= 193. Key fragmentation patterns would involve

the loss of the propyl group and the nitro group.

A prominent fragment is often observed at m/z

105, corresponding to the benzoyl cation.[1]
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Visualizations
Logical Workflow for the Synthesis of 3-
Nitrobutyrophenone

Step 1: Butyrophenone Synthesis

Step 2: Nitration

Analysis
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Butyryl Chloride AlCl₃ (Catalyst)

Butyrophenone (Intermediate)

Nitration

HNO₃ / H₂SO₄

3-Nitrobutyrophenone (Final Product)

Characterization (NMR, IR, MS)

Click to download full resolution via product page

Caption: Overall workflow for the two-step synthesis of 3-Nitrobutyrophenone.
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Reaction Mechanism: Friedel-Crafts Acylation of
Benzene
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1. Formation of Acylium Ion 2. Electrophilic Attack

3. Deprotonation

Butyryl Chloride

Intermediate Complex

+ AlCl₃

AlCl₃

Acylium Ion (Electrophile) [AlCl₄]⁻

Benzene

Sigma Complex (Arenium Ion)

+ Acylium Ion

Butyrophenone

+ [AlCl₄]⁻

HCl AlCl₃ (regenerated)
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1. Formation of Nitronium Ion 2. Electrophilic Attack

3. Deprotonation
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HSO₄⁻

NO₂⁺ (Electrophile) H₂O

Butyrophenone

Sigma Complex (Arenium Ion)

+ NO₂⁺
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+ HSO₄⁻

H₂SO₄ (regenerated)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360299#friedel-crafts-acylation-for-3-
nitrobutyrophenone-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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